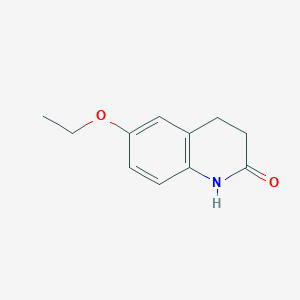

6-ethoxy-3,4-dihydro-2(1H)-Quinolinone

Description

6-Ethoxy-3,4-dihydro-2(1H)-quinolinone is a synthetic derivative of the 3,4-dihydroquinolinone scaffold, characterized by an ethoxy substituent at the C6 position. This compound belongs to a class of nitrogen-containing heterocycles with demonstrated pharmacological relevance, including MAO-B inhibition, anticancer activity, and vasodilation . The ethoxy group at C6 distinguishes it from natural analogs (e.g., hydroxylated derivatives found in plant and insect metabolites) and synthetic variants with substitutions at other positions (e.g., C7) . Its structural features influence physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity, making it a candidate for therapeutic development.

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

6-ethoxy-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C11H13NO2/c1-2-14-9-4-5-10-8(7-9)3-6-11(13)12-10/h4-5,7H,2-3,6H2,1H3,(H,12,13) |

InChI Key |

OISKBDYSPIXDOM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=O)CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Positional Sensitivity : Substitution at C7 (e.g., 7-bromobenzyloxy) confers superior MAO-B inhibitory potency (IC50 = 2.9 nM) compared to C6-substituted analogs . The ethoxy group at C6 may reduce MAO-B affinity but could enhance other activities (e.g., antiplatelet effects via PDE3 inhibition, as seen in cilostazol) .

- Functional Group Impact : Hydroxyl groups at C6 (e.g., 6-hydroxy derivatives) are associated with reduced toxicity and environmental persistence compared to ethoxy or halogenated analogs . Ethoxy groups may improve metabolic stability over hydroxylated counterparts due to reduced phase II conjugation.

MAO-B Inhibition

Benzyloxy or phenylethoxy groups at C7 enhance binding to MAO-B’s hydrophobic active site, whereas ethoxy at C6 may sterically hinder interaction .

Anticancer Activity

Sulfonamide derivatives (e.g., 3,4-dihydro-2(1H)-quinolinone sulfonamides) inhibit tubulin polymerization with IC50 values <100 nM in cancer cell lines .

Environmental and Metabolic Stability

- Degradation: Hydroxylated analogs (e.g., 3,4-dihydro-2(1H)-quinolinone) are rapidly mineralized under sulfate- or nitrate-reducing conditions, whereas ethoxy derivatives may persist longer due to reduced microbial degradation .

Q & A

Q. What are the established synthetic routes for 6-ethoxy-3,4-dihydro-2(1H)-quinolinone, and what are their key intermediates?

- Methodological Answer : The compound is typically synthesized via alkylation of hydroxy precursors. For example, introducing the ethoxy group at position 6 can be achieved by reacting 6-hydroxy-3,4-dihydro-2(1H)-quinolinone with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions . Similar methods are used for related intermediates in pharmaceuticals like Aripiprazole and Cilostazol, where alkoxy groups are introduced via nucleophilic substitution . Key intermediates include 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS 22246-18-0), which can be further functionalized .

Q. How is the purity and structural identity of this compound validated in laboratory settings?

- Methodological Answer : Characterization relies on a combination of analytical techniques:

- Melting Point : Reported melting points (e.g., 233–237°C for the hydroxy precursor) provide preliminary validation .

- Spectroscopy : ¹H NMR (δ values in CDCl₃ for methyl and ethoxy groups) and IR (C=O stretch at ~1680 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 164 for hydroxy analogs) verify molecular weight .

Q. What safety precautions are critical when handling this compound in laboratory experiments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of toxic fumes, especially during heating .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test bases like NaH or DBU for enhanced alkylation efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) may improve solubility of intermediates .

- Temperature Control : Monitor exothermic reactions (e.g., alkylation) to avoid side products .

- Example : A study on quinazolinones achieved 88% yield using P₂O₅ and amine hydrochlorides at 180°C, suggesting similar conditions could apply .

Q. How should researchers address contradictory spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine ¹H/¹³C NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra for ambiguous cases .

- Independent Synthesis : Reproduce the compound via alternative routes to confirm consistency .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Assays : Test MAO inhibition using fluorometric or spectrophotometric assays, as done for 3-methyl-3,4-dihydroquinazolinones .

- Cell-Based Models : Assess cytotoxicity and CNS permeability in neuroblastoma or glioblastoma cell lines .

- In Vivo Studies : Prioritize derivatives with low IC₅₀ values for animal models of neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.